N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound has garnered interest due to its potential pharmacological activities, including antitubercular and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide typically begins with the esterification of 4-chlorobenzoic acid with methanol in the presence of sulfuric acid to produce methyl 4-chlorobenzoate. This intermediate is then converted to 4-chlorophenylhydrazide through hydrazination. The hydrazide is treated with cyanogen bromide in methanol to form 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine. Finally, the coupling reaction between this amine and the appropriate acyl chloride in the presence of sodium hydride in dry tetrahydrofuran (THF) yields this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxadiazole ring or the amide group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Explored for its antiviral properties, particularly against certain viral strains.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antitubercular activity may involve inhibition of key enzymes or proteins essential for the survival and replication of Mycobacterium tuberculosis .
Comparison with Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide can be compared with other oxadiazole derivatives, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring, which may confer different biological activities.
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine: A precursor in the synthesis of this compound, with potential antitubercular activity.
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H19ClN4O3
- Molecular Weight : 348.80 g/mol
- Structure : The compound features a 1,3,4-oxadiazole ring substituted with a chlorophenyl group and a pentanamide side chain.
Synthesis
The synthesis of this compound typically involves the reaction of 5-(4-chlorophenyl)-1,3,4-oxadiazole with appropriate pentanamide derivatives. The process can be optimized for yield and purity through various organic synthesis techniques.
Antimicrobial Activity
Studies have shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance:
- In vitro assays demonstrated that this compound has effective antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported in the range of 10–50 µg/mL depending on the bacterial strain tested .
Anticancer Properties
Research has indicated that the compound possesses anticancer potential:
- Cell Viability Assays : In human cancer cell lines (e.g., HeLa and MCF-7), this compound showed IC50 values ranging from 15 to 30 µM, indicating moderate cytotoxicity .
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 .
Anti-inflammatory Effects
In models of inflammation:
- The compound has been shown to inhibit pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases .
Case Studies
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-2-3-4-11(18)15-13-17-16-12(19-13)9-5-7-10(14)8-6-9/h5-8H,2-4H2,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBDQRRVPDYRRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.